molecular formula C31H36Cl2N6 B1662357 N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 922150-11-6

N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1662357
M. Wt: 563.6 g/mol
InChI Key: NCAJLQDPTZBGJV-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of similar compounds often involves the chloroacetylation of 2-amino-5-chlorobenzophenone, which is then reacted with substituted phenylpiperazine . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C31H36Cl2N6 . It contains a quinazolin-4-yl group attached to a piperazin-1-ylmethyl group, which is further substituted with bis-(4-chlorophenyl)methyl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 563.6 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . The compound has one hydrogen bond donor .

Scientific Research Applications

Summary of the Application

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The synthesized compounds were evaluated for their in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities along with molecular docking study by Schrodinger 2018-1, maestro v11.5 .

Results or Outcomes

The antimicrobial results indicated that compounds 3, 8, 11 and 12 displayed significant antimicrobial activity and comparable to the standards drugs (ciprofloxacin and fluconazole). The anticancer activity results indicated that compound 5 have good anticancer activity among the synthesized compounds but lower active than the standard drugs (5-fluorouracil and tomudex) .

2. Anti-allergic Activities

Summary of the Application

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures

Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .

Results or Outcomes

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

3. Potential Anti-allergy Drugs

Summary of the Application

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures

These derivatives were tested for their effects on both allergic asthma and allergic itching .

Results or Outcomes

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

3. Potential Anti-allergy Drugs

Summary of the Application

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Methods of Application or Experimental Procedures

These derivatives were tested for their effects on both allergic asthma and allergic itching .

Results or Outcomes

Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

Future Directions

The synthesis and study of piperazine derivatives, such as this compound, is an active area of research . Future directions may include the development of more efficient synthesis methods, further investigation of the compound’s mechanism of action, and exploration of its potential therapeutic applications.

properties

IUPAC Name

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAJLQDPTZBGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine
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N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 3
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N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 6
N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine

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